Welcome to the BenchChem Online Store!
molecular formula C11H17N B1615834 p-tert-Amylaniline CAS No. 2049-92-5

p-tert-Amylaniline

Cat. No. B1615834
M. Wt: 163.26 g/mol
InChI Key: RQUPXQYTWVIBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927587B2

Procedure details

To a stirred solution of 4-(1,1-dimethylpropyl)aniline (Preparation 100, 12.5 g, 0.076 mol) in THF (100 mL) was added acetic anhydride slowly at 0° C. The reaction was stirred at room temperature for 8 hours. The reaction was extracted with EtOAc, washed with brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound (12 g, 76%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][CH3:4].[C:13](OC(=O)C)(=[O:15])[CH3:14]>C1COCC1>[CH3:5][C:2]([C:6]1[CH:7]=[CH:8][C:9]([NH:10][C:13](=[O:15])[CH3:14])=[CH:11][CH:12]=1)([CH3:1])[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CC(CC)(C)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(CC)(C)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.